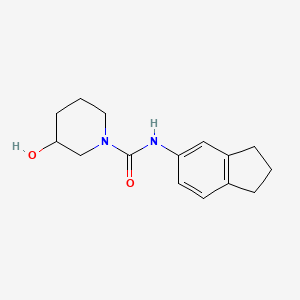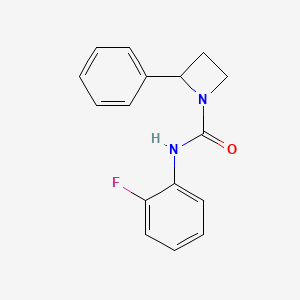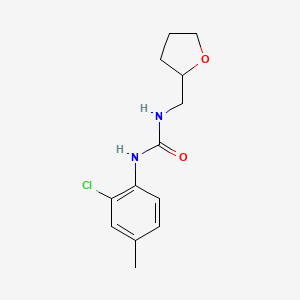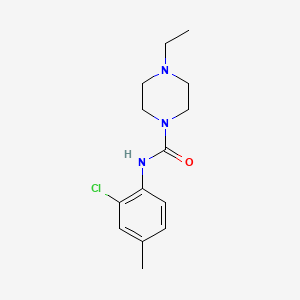
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit various protein kinases. DPI has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways, which can result in cell cycle arrest, apoptosis, and other physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein kinase being inhibited. For example, inhibition of CDKs by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide can lead to cell cycle arrest and apoptosis, while inhibition of GSK3 can lead to the activation of the Wnt signaling pathway. N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to selectively inhibit various protein kinases and its relatively low toxicity compared to other kinase inhibitors. However, N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide also has some limitations, including its relatively low potency and selectivity compared to newer kinase inhibitors.
将来の方向性
There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide. One area of interest is the development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide analogs for use as therapeutic agents. Another area of interest is the identification of novel protein kinases that can be targeted by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide and other kinase inhibitors. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide involves several chemical reactions, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3-piperidinol, followed by the addition of a carboxylic acid and subsequent dehydration to form the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been optimized over the years to improve yields and purity.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been extensively used in scientific research as a tool to study various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and protein kinase C (PKC). N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to inhibit these kinases by binding to their ATP-binding sites, leading to the inhibition of downstream signaling pathways.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-5-2-8-17(10-14)15(19)16-13-7-6-11-3-1-4-12(11)9-13/h6-7,9,14,18H,1-5,8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWHYINXSTHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(CCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)


![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)

![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)
![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
